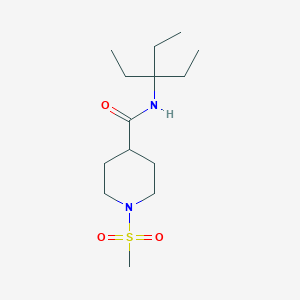
N-(1,1-diethylpropyl)-1-(methylsulfonyl)-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-diethylpropyl)-1-(methylsulfonyl)-4-piperidinecarboxamide, also known as N,N-diethyl-4-(methylsulfonyl)benzamide (DEET), is a widely used insect repellent. It was first synthesized in 1953 by the United States Department of Agriculture and has since become one of the most effective and commonly used insect repellents in the world. DEET is used to repel a variety of insects, including mosquitoes, ticks, and fleas.
Mechanism of Action
The exact mechanism of action of DEET is not fully understood. It is believed to work by interfering with the insect's ability to detect human scent. DEET may also act as an irritant to insects, causing them to avoid contact with treated skin.
Biochemical and Physiological Effects:
DEET has been shown to have low toxicity in humans. It is rapidly absorbed through the skin and metabolized into inactive compounds. DEET has been shown to have no significant effect on the nervous system or other physiological functions in humans.
Advantages and Limitations for Lab Experiments
DEET is a highly effective insect repellent and is widely used in laboratory experiments to protect against insect bites. However, it can be toxic to some laboratory animals and should be used with caution. DEET can also interfere with some laboratory assays and should be avoided in these cases.
Future Directions
There are several future directions for research on DEET. These include:
1. Development of new insect repellents that are more effective and less toxic than DEET.
2. Investigation of the mechanism of action of DEET to better understand how it works.
3. Study of the long-term effects of DEET exposure on human health.
4. Development of new insecticides that target the same mechanisms as DEET.
5. Investigation of the effects of DEET on non-target organisms, such as bees and other pollinators.
Conclusion:
DEET is a widely used insect repellent that has been extensively studied for its effectiveness and safety. It is used in a variety of products to protect against insect bites and the diseases they can transmit. While DEET is generally considered safe for human use, caution should be taken when using it in laboratory experiments and around non-target organisms. Further research is needed to develop new insect repellents and insecticides that are more effective and less toxic than DEET.
Synthesis Methods
DEET is synthesized by reacting 4-methylsulfonylbenzoic acid with thionyl chloride to form 4-methylsulfonylbenzoyl chloride. This is then reacted with diethylamine to form N-(1,1-diethylpropyl)-1-(methylsulfonyl)-4-piperidinecarboxamide4-(methylsulfonyl)benzamide.
Scientific Research Applications
DEET has been extensively studied for its insect repellent properties. It is used in a variety of products, including sprays, lotions, and wipes, to protect against insect bites and the diseases they can transmit. DEET is also used in the development of new insect repellents and insecticides.
properties
IUPAC Name |
N-(3-ethylpentan-3-yl)-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O3S/c1-5-14(6-2,7-3)15-13(17)12-8-10-16(11-9-12)20(4,18)19/h12H,5-11H2,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEIRMBBMXBXBTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CC)NC(=O)C1CCN(CC1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-({4-methoxy-3-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}sulfonyl)pyrrolidine](/img/structure/B5348541.png)
![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5348549.png)
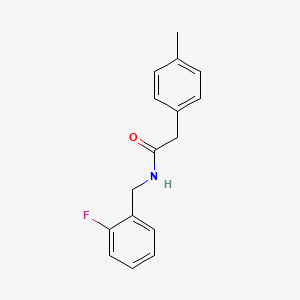
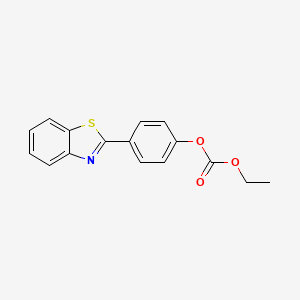
![6-methyl-N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B5348570.png)
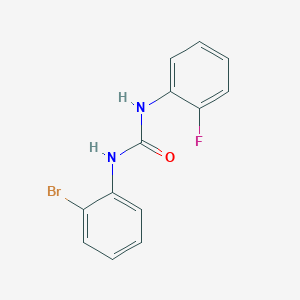
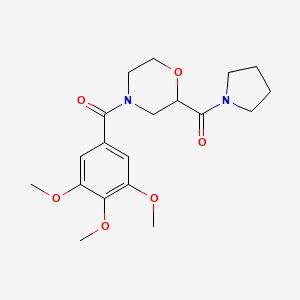
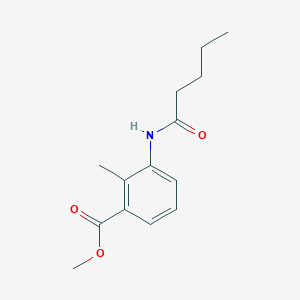
![rel-(4aS,8aR)-6-[(3-methoxyphenyl)acetyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5348593.png)
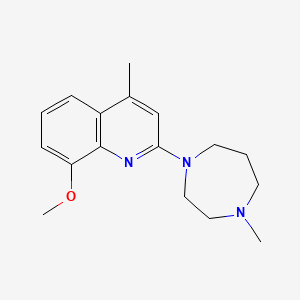
![6-{[(2R*,6R*)-2-allyl-6-methyl-3,6-dihydropyridin-1(2H)-yl]carbonyl}-2,3-dimethyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5348607.png)
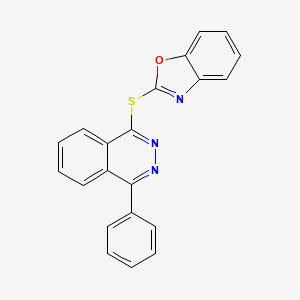
![4-[2-(benzyloxy)-5-chlorobenzoyl]morpholine](/img/structure/B5348623.png)
![4-{2,2-dimethyl-3-[4-(3-methylbenzyl)-1-piperazinyl]propyl}morpholine](/img/structure/B5348625.png)